5-(Trifluoromethyl)indoline-2,3-dione
Overview
Description
5-(Trifluoromethyl)indoline-2,3-dione: is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is characterized by the presence of a trifluoromethyl group at the 5-position of the indoline-2,3-dione structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
5-(Trifluoromethyl)indoline-2,3-dione is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a dark place and sealed in dry conditions , suggesting that light and moisture may affect its stability.
Biochemical Analysis
Biochemical Properties
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-(Trifluoromethyl)indoline-2,3-dione may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Some indole derivatives have shown anticancer effects in leukemia treatment . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Some indole derivatives have shown antiviral activities as HIV reverse transcriptase inhibitors . This suggests that this compound might exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings is currently unavailable. It is known that the compound should be stored in a refrigerator and is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)indoline-2,3-dione typically involves the cyclization of substituted benzaldehydes with appropriate reagents. One common method starts with 5-(trifluoromethyl)benzaldehyde, which undergoes a series of reactions including condensation with hydroxylamine to form an oxime intermediate, followed by cyclization to yield the desired indoline-2,3-dione .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The process often involves the use of solvents like methanol and reagents such as sodium methoxide under controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indoline-2,3-diones.
Scientific Research Applications
Chemistry: 5-(Trifluoromethyl)indoline-2,3-dione is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets. It is used in the development of antiviral and anticancer agents .
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential, including as kinase inhibitors and antiviral agents .
Industry: The compound is used in the chemical industry for the synthesis of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- 5-(Trifluoromethoxy)indoline-2,3-dione
- 5-Fluoroindoline-2,3-dione
- 5-Chloroindoline-2,3-dione
Comparison: 5-(Trifluoromethyl)indoline-2,3-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and enhances its ability to penetrate biological membranes compared to its analogs .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODYULWWVAMDCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493360 | |
Record name | 5-(Trifluoromethyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345-32-4 | |
Record name | 5-(Trifluoromethyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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